An In-Depth Technical Guide to the Structural Analysis of 1,4-Dichlorophthalazine-6-carbonitrile
An In-Depth Technical Guide to the Structural Analysis of 1,4-Dichlorophthalazine-6-carbonitrile
This guide provides a comprehensive technical overview of the structural analysis of 1,4-Dichlorophthalazine-6-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Phthalazine derivatives are known for their wide range of biological activities, and the introduction of chloro and cyano functionalities offers unique electronic and steric properties that are critical for tuning molecular interactions.[1] This document outlines the logical workflow for confirming the structure and elucidating the physicochemical properties of this specific molecule, from synthesis to advanced characterization.
Rationale and Synthetic Strategy
The analysis of any novel compound begins with a robust and verifiable synthetic pathway. The chloro and cyano groups are strongly electron-withdrawing, which significantly influences the reactivity of the phthalazine core. Therefore, a late-stage introduction of these functionalities can be challenging. A more prudent approach involves building the core from a precursor that already contains the requisite cyano group.
The proposed synthesis starts from 4-cyanophthalic acid, proceeding through cyclization with hydrazine to form the phthalazine-1,4-dione scaffold, followed by chlorination. This method ensures the unambiguous placement of the carbonitrile group at the 6-position.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 1,4-Dichlorophthalazine-6-carbonitrile.
Detailed Experimental Protocol: Synthesis
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Step 1: Synthesis of 6-Cyanophthalazine-1,4-dione.
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To a round-bottom flask equipped with a reflux condenser, add 4-cyanophthalic acid (1.0 equiv.) and hydrazine hydrate (1.2 equiv.).
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Add ethanol as a solvent and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
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Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-cyanophthalazine-1,4-dione. The product can be used in the next step without further purification.
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Step 2: Synthesis of 1,4-Dichlorophthalazine-6-carbonitrile. [2]
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In a flask under an inert atmosphere (e.g., Argon), suspend 6-cyanophthalazine-1,4-dione (1.0 equiv.) in N,N-dimethylformamide (DMF).
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Slowly add phosphorus oxychloride (POCl₃, ~3.0 equiv.) to the suspension at room temperature.
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Heat the reaction mixture to 80°C for 2-4 hours. The reaction should become a clear solution.
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After completion, cool the mixture and carefully pour it onto crushed ice with stirring.
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Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the final compound.
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Spectroscopic and Structural Elucidation
A multi-technique approach is essential for the unambiguous structural confirmation of the target molecule. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a discussion on X-ray crystallography and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. The predicted spectra are based on known data for 1,4-dichlorophthalazine and the established effects of a cyano substituent on an aromatic system.[2]
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¹H NMR Spectroscopy: The introduction of the electron-withdrawing cyano group at C6 will significantly deshield the adjacent protons. The aromatic region will feature three distinct signals corresponding to the protons at the C5, C7, and C8 positions.
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H-5: Expected to be a doublet, significantly downfield due to the proximity of the electron-withdrawing nitrogen of the phthalazine ring and the C6-cyano group.
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H-7: Expected to be a doublet of doublets, coupled to both H-5 and H-8.
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H-8: Expected to be a doublet, coupled to H-7.
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¹³C NMR Spectroscopy: The carbon spectrum will provide key information, particularly the chemical shifts of the carbons bearing the chloro and cyano groups.
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C1 & C4: These carbons, bonded to chlorine, are expected to appear significantly downfield, likely around 155 ppm.[2]
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C6: The carbon atom attached to the cyano group will be deshielded.
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C≡N: The nitrile carbon itself has a characteristic chemical shift in the 115–120 ppm range.[3]
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Aromatic Carbons: The remaining six carbons of the bicyclic system will appear in the typical aromatic region (125-140 ppm).
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| Data Type | Predicted Chemical Shift / Frequency / m/z | Rationale / Key Features |
| ¹H NMR (in CDCl₃) | ~ 8.0 - 8.5 ppm | Three distinct signals in the aromatic region. Protons will be deshielded due to the electron-withdrawing nature of the chloro and cyano groups. Expect complex splitting patterns (doublets, doublet of doublets). |
| ¹³C NMR (in CDCl₃) | C-Cl: ~155 ppmC-CN: ~135-140 ppmC≡N: ~115-120 ppmAromatic C-H & C-C: ~125-135 ppm | Distinct signals for carbons attached to heteroatoms. The nitrile carbon signal is a key identifier.[2][3] |
| IR Spectroscopy (KBr) | C≡N stretch: ~2230 cm⁻¹ (sharp, strong) C-Cl stretch: ~700-800 cm⁻¹Aromatic C=C/C=N stretch: ~1500-1600 cm⁻¹Aromatic C-H stretch: >3000 cm⁻¹ | The nitrile stretch is highly diagnostic and should be a prominent feature of the spectrum.[4][5] |
| Mass Spec. (EI) | M⁺: m/z 223 (base) M⁺+2: m/z 225 (approx. 65% of M⁺)M⁺+4: m/z 227 (approx. 10% of M⁺)Fragments: m/z 188 (M-Cl), m/z 161 (M-Cl-HCN) | The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) is the most definitive feature, creating a characteristic M⁺, M⁺+2, and M⁺+4 cluster. Fragmentation will likely involve the sequential loss of chlorine and HCN. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For 1,4-Dichlorophthalazine-6-carbonitrile, the most telling feature will be the nitrile stretch.
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C≡N Stretch: A sharp and intense absorption peak is expected around 2230 cm⁻¹. The conjugation with the aromatic system slightly lowers the frequency compared to aliphatic nitriles.[5]
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Aromatic Vibrations: The spectrum will also show characteristic peaks for aromatic C=C and C=N stretching in the 1500-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.
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C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region, typically between 700 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition through isotopic patterns.
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Molecular Ion Peak: The key diagnostic feature will be the isotopic cluster for the molecular ion (M⁺) due to the presence of two chlorine atoms. The expected pattern will be a base peak at m/z 223 (for C₉H₃³⁵Cl₂N₃), a peak at m/z 225 of about 65% relative intensity (for one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 227 of about 10% intensity (for two ³⁷Cl atoms).
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Fragmentation Pattern: Electron Impact (EI) ionization would likely induce fragmentation through several pathways. A common fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical (M-Cl), which would result in a fragment at m/z 188. Subsequent loss of hydrogen cyanide (HCN) from the nitrile group is also a plausible fragmentation pathway.
Solid-State Structure and Computational Analysis
While spectroscopic methods confirm connectivity, X-ray crystallography provides the definitive solid-state structure, and computational modeling offers insights into the molecule's electronic properties.
Single-Crystal X-ray Crystallography
Obtaining a single crystal suitable for X-ray diffraction would provide precise data on bond lengths, bond angles, and intermolecular interactions.
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Expected Molecular Geometry: The phthalazine core is expected to be largely planar. The chlorine and nitrile substituents will lie in this plane.
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Intermolecular Interactions: In the crystal lattice, π-π stacking interactions between the aromatic rings are highly probable. Furthermore, the nitrogen atom of the cyano group and the chlorine atoms can act as weak hydrogen bond acceptors, potentially forming C-H···N or C-H···Cl interactions that stabilize the crystal packing.[6]
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Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., dichloromethane/hexane).
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Mounting: Select a high-quality single crystal and mount it on a goniometer head.
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Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a monochromatic X-ray source.
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Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters to obtain the final crystallographic model.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. They can be used to predict the ground-state geometry, vibrational frequencies, and NMR chemical shifts.[1][7][8]
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Methodology: A typical approach would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).
-
Applications:
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Geometry: Confirm the planarity of the molecule and predict bond lengths and angles.
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IR Spectrum: Calculate the vibrational frequencies, which can be compared to the experimental IR spectrum to aid in peak assignment.
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NMR Spectrum: Use the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts, providing theoretical validation for the experimental assignments.
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Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic behavior and reactivity.
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Caption: Integrated workflow for the structural elucidation of the target molecule.
Conclusion
The structural analysis of 1,4-Dichlorophthalazine-6-carbonitrile requires a synergistic combination of synthesis, spectroscopy, and computational methods. The proposed synthetic route provides a clear and logical path to the target compound. The predicted spectroscopic data, particularly the unique isotopic signature in the mass spectrum, the sharp nitrile peak in the IR spectrum, and the complex aromatic pattern in the NMR spectrum, provide a robust framework for its identification. Final confirmation via single-crystal X-ray crystallography, supported by DFT calculations, would offer a complete and unambiguous picture of its molecular and electronic structure, paving the way for its further investigation in drug discovery and materials science applications.
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